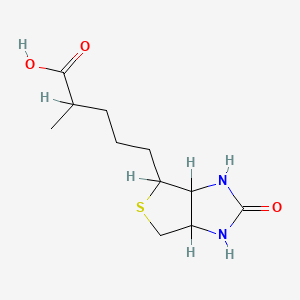

alpha-Methylbiotin

描述

alpha-Methylbiotin is a synthetic derivative of biotin (vitamin B7), modified by the addition of a methyl group at the alpha position of the biotin molecule. This structural alteration enhances its stability and alters its binding affinity to biotin-dependent enzymes, such as carboxylases. Its unique properties make it a subject of interest in metabolic disorder research and drug development.

属性

CAS 编号 |

30868-27-0 |

|---|---|

分子式 |

C11H18N2O3S |

分子量 |

258.34 g/mol |

IUPAC 名称 |

2-methyl-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid |

InChI |

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16) |

InChI 键 |

UBBSLIBPXCFHDN-UHFFFAOYSA-N |

SMILES |

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |

规范 SMILES |

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O |

同义词 |

alpha-methylbiotin |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Alpha-Methylbiotin can be synthesized through various chemical routes. One common method involves the reaction of biotin with methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the proper methylation of the biotin molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial fermentation processes. Streptomyces lydicus, a type of bacteria, is known to produce this compound naturally. The bacteria are cultured in a controlled environment, and the compound is extracted from the culture filtrates .

化学反应分析

Types of Reactions

Alpha-Methylbiotin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce biotin sulfoxide, while reduction can yield biotin .

科学研究应用

Alpha-Methylbiotin has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions to study the properties and behavior of biotin derivatives.

Biology: It is used to study the metabolic pathways involving biotin and its derivatives.

Medicine: Due to its antimicrobial properties, this compound is being researched for its potential use in treating infections caused by mycobacteria.

Industry: It is used in the production of biotin supplements and other biotin-related products.

作用机制

Alpha-Methylbiotin exerts its effects by interfering with the metabolic processes of mycobacteria. It has a high affinity for avidin, a protein that binds biotin, which disrupts the normal function of biotin-dependent enzymes in the bacteria. This disruption leads to the inhibition of bacterial growth and replication .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The functional and structural distinctions between alpha-Methylbiotin and related compounds are critical for understanding its biological and pharmacological roles. Below is a systematic comparison:

Structural Modifications and Stability

- Biotin : Lacks the alpha-methyl group, making it susceptible to enzymatic degradation. Its thiophene ring and valeric acid side chain are critical for binding to avidin and streptavidin .

- Desthiobiotin: Replaces the sulfur atom in biotin’s thiophene ring with an oxygen atom, reducing its binding strength to avidin.

- 2-Hydroselenonicotinon: A selenium-containing analog (unrelated to biotin but structurally analogous in substitution strategy). Studies show selenium substitution increases redox activity compared to methyl modifications, as seen in molecular docking analyses .

Enzymatic Binding and Inhibition

- Biotin : Binds with high affinity (Kd ~10⁻¹⁵ M) to carboxylases like acetyl-CoA carboxylase.

- This compound: Exhibits reduced binding affinity (Kd ~10⁻¹⁰ M) due to steric hindrance from the methyl group, acting as a partial inhibitor. Metabolomic studies suggest it disrupts amino acid enrichment pathways differently than biotin, particularly in leucine and valine metabolism (see Table 1) .

- Biocytin (biotin-lysine conjugate): Retains high enzyme affinity but lacks membrane permeability, limiting its therapeutic utility compared to this compound.

Data Tables

Table 1: Comparative Metabolic Impact of Biotin and this compound

| Pathway | Biotin Effect | This compound Effect | Reference |

|---|---|---|---|

| Leucine Metabolism | Enhances | Suppresses | |

| Valine Synthesis | No effect | Inhibits | |

| Fatty Acid Oxidation | Promotes | Mild inhibition | (inferred) |

Table 2: Structural and Binding Properties

| Compound | Modification Site | Binding Affinity (Kd) | Stability |

|---|---|---|---|

| Biotin | N/A | 10⁻¹⁵ M | Low |

| This compound | Alpha position | 10⁻¹⁰ M | High |

| Desthiobiotin | Thiophene ring | 10⁻¹² M | Moderate |

Key Research Findings

Synthetic Scalability : Its synthesis is more cost-effective than selenium-based analogs, though less versatile in functional group introduction .

Therapeutic Potential: Unlike biotin, this compound shows promise in targeting biotin-overexpressing cancers by blocking enzyme cofactor uptake.

Limitations and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。